3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3,4,5-Trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2-methylthiazole moiety and a 3,4,5-trimethoxybenzamide group. This structure combines pharmacophoric elements associated with bioactivity, such as the oxadiazole ring (known for enzyme inhibition and antimicrobial properties) and the methoxy-substituted benzamide (implicated in enhanced lipophilicity and target binding).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-8-17-10(7-26-8)15-19-20-16(25-15)18-14(21)9-5-11(22-2)13(24-4)12(6-9)23-3/h5-7H,1-4H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCYUCBFCUSKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. It may also trigger oxidative stress and activate caspases, resulting in apoptosis of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
LMM5 and LMM11 (Antifungal Agents)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- Substituents : LMM5/LMM11 feature sulfamoyl and aromatic substituents, whereas the target compound has a 2-methylthiazole and trimethoxybenzamide.
- Bioactivity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), with MIC values of 50 μg/mL and 100 μg/mL, respectively . The target compound’s thiazole and methoxy groups may enhance binding to similar enzymatic targets but require experimental validation.
- Physicochemical Properties :
- LMM5/LMM11 are soluble in DMSO with surfactant additives, suggesting moderate hydrophobicity . The target compound’s trimethoxybenzamide group likely increases hydrophobicity compared to LMM5/LMM11.
Compound 7a Series (Urease Inhibitors)
- Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (7a) Key Differences:
- Linkage : 7a derivatives use a sulfur-linked propanamide chain, unlike the direct benzamide-thiazole-oxadiazole linkage in the target compound.
- Substituents: The 2-amino-thiazole in 7a vs. 2-methyl-thiazole in the target compound may alter hydrogen-bonding interactions with urease . Bioactivity: 7a derivatives show urease inhibition (IC50 values: 10–50 μM), attributed to the oxadiazole-thiazole synergy. The target compound’s trimethoxy group may improve inhibition potency via enhanced π-π stacking .
Thiazole-Benzamide Derivatives
3,4,5-Trimethoxy-N-(4-Methyl-1,3-Thiazol-2-yl)Benzamide
- Key Differences :
- Physicochemical Properties :
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Bioactivity : Derivatives of this class inhibit pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
Oxadiazole-Thiazole Hybrids with Extended Substituents
3-(4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Phenoxy)-5-((Tetrahydro-2H-Pyran-4-yl)Methoxy)-N-(Thiazol-2-yl)Benzamide
- Key Differences :
- Applications : Such hybrids are explored as kinase inhibitors or anticancer agents due to dual heterocyclic motifs .
Comparative Data Table
Key Research Findings and Trends
- Structural-Activity Relationships (SAR) :
- Gaps in Knowledge: Experimental data on the target compound’s solubility, stability, and specific bioactivity are lacking.
Biological Activity
3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activity. This compound incorporates functional groups known for their pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the presence of a benzamide core linked to a thiazole and oxadiazole moiety. The methoxy groups contribute to its lipophilicity, potentially enhancing its bioavailability.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to 3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide have shown effectiveness against various strains of bacteria and fungi. A study highlighted that certain oxadiazole derivatives demonstrated activity against Mycobacterium tuberculosis, with notable metabolic stability and bioavailability .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 0.5 µg/mL |
| Compound B | E. coli | 1.0 µg/mL |
| Compound C | S. aureus | 0.8 µg/mL |
Anticancer Activity
The anticancer potential of thiazole and oxadiazole derivatives has been extensively studied. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For instance, one study reported that thiazole-containing compounds had IC50 values less than those of established chemotherapeutics like doxorubicin .
Case Study: Anticancer Efficacy
In a recent investigation involving several thiazole derivatives:
- Compound D showed an IC50 value of 1.61 ± 1.92 µg/mL against Jurkat cells.
- Compound E had an IC50 value of 1.98 ± 1.22 µg/mL against A-431 cells.
These results suggest that the presence of the thiazole ring is crucial for enhancing cytotoxicity .
The mechanisms through which these compounds exert their biological effects often involve interaction with specific cellular targets:
- Antimicrobial Mechanism : It is hypothesized that these compounds disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anticancer Mechanism : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through modulation of signaling pathways such as Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
